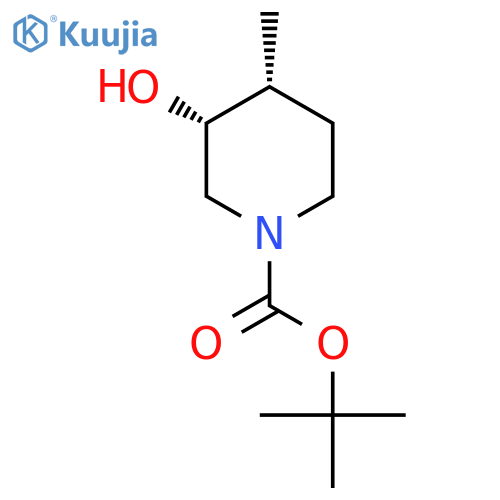

Cas no 2326413-71-0 (tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate)

2326413-71-0 structure

商品名:tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate

CAS番号:2326413-71-0

MF:C11H21NO3

メガワット:215.289343595505

MDL:MFCD18791215

CID:5088421

PubChem ID:66783859

tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate

- TERT-BUTYL (3R,4R)-3-HYDROXY-4-METHYLPIPERIDINE-1-CARBOXYLATE

- cis-3-Hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester

- (3R,4R)-3-Hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester

- (3R,4R)-1-Boc-3-hydroxy-4-methylpiperidine

- P18687

- t-Butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate

- (3R,4R)-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate

- AS-70356

- CS-0038612

- CS-0437256

- tert-butyl(3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate

- 2326413-71-0

- SCHEMBL737216

- 955028-75-8

- rac-tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate

- AKOS027255330

- EN300-269117

- MFCD30080750

- tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate

-

- MDL: MFCD18791215

- インチ: 1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1

- InChIKey: ADHBFIMXBSFQLJ-BDAKNGLRSA-N

- ほほえんだ: O[C@H]1CN(C(=O)OC(C)(C)C)CC[C@H]1C

計算された属性

- せいみつぶんしりょう: 215.15214353g/mol

- どういたいしつりょう: 215.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 49.8

tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1130158-250mg |

(3R,4R)-3-Hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester |

2326413-71-0 | 95% | 250mg |

$610 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB1017-500MG |

tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate |

2326413-71-0 | 97% | 500MG |

¥ 6,745.00 | 2023-03-30 | |

| eNovation Chemicals LLC | Y1130158-100mg |

(3R,4R)-3-Hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester |

2326413-71-0 | 95% | 100mg |

$370 | 2024-07-28 | |

| eNovation Chemicals LLC | D587348-250MG |

tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate |

2326413-71-0 | 97% | 250mg |

$540 | 2024-07-21 | |

| Enamine | EN300-269117-0.1g |

rac-tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate |

2326413-71-0 | 95.0% | 0.1g |

$578.0 | 2025-03-20 | |

| Enamine | EN300-269117-2.5g |

rac-tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate |

2326413-71-0 | 95.0% | 2.5g |

$1287.0 | 2025-03-20 | |

| Ambeed | A711125-100mg |

tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate |

2326413-71-0 | 97% | 100mg |

$282.0 | 2024-04-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1663-500mg |

(3R,4R)-3-Hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester |

2326413-71-0 | 98% | 500mg |

¥8726.45 | 2024-04-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1663-100mg |

(3R,4R)-3-Hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester |

2326413-71-0 | 98% | 100mg |

¥2841.78 | 2024-04-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1663-5g |

(3R,4R)-3-Hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester |

2326413-71-0 | 98% | 5g |

¥60158.31 | 2024-04-18 |

tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate 関連文献

-

Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

2326413-71-0 (tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate) 関連製品

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2326413-71-0)tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate

清らかである:99%/99%

はかる:1g/500mg

価格 ($):1379.0/950.0